1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 427882-96-0
VCID: VC2497417
InChI: InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

CAS No.: 427882-96-0

Cat. No.: VC2497417

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid - 427882-96-0

Specification

CAS No. 427882-96-0
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
Standard InChI Key RNCDNDUTGFYJQM-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Canonical SMILES CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O

Introduction

Physical and Chemical Properties

Structural Identification

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid possesses a well-characterized molecular structure that is documented across multiple chemical databases and suppliers. The compound is identified by several standardized chemical identifiers that allow for unambiguous recognition across different nomenclature systems and databases. These identifiers provide a foundation for scientific communication and database searching related to this compound .

The most commonly used identifiers include the CAS number (427882-96-0), which serves as a unique registry number assigned by the Chemical Abstracts Service. Additionally, the compound can be represented through various chemical notation systems such as InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System), which encode the structural information in a compact text format suitable for computational processing .

Key Physical and Chemical Properties

The key physical and chemical properties of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid are summarized in Table 1. These properties provide essential information for handling, storing, and utilizing this compound in research settings .

Table 1: Physical and Chemical Properties of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

PropertyValueReference
CAS Number427882-96-0
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
IUPAC Name1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Alternative IUPAC Name1-(5-methyl-2-furoyl)-2-piperidinecarboxylic acid
InChIInChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
InChIKeyRNCDNDUTGFYJQM-UHFFFAOYSA-N
SMILESCC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Solubility35.6 μg/mL
Purity (Commercial)≥95% or ≥97% depending on supplier

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid typically follows established routes in heterocyclic chemistry, focusing on the formation of the key amide bond that links the furan and piperidine moieties. The primary synthetic approach involves the reaction between 5-methylfuran-2-carboxylic acid (or a reactive derivative) and piperidine-2-carboxylic acid or its synthetic equivalents.

The most common synthetic route employs condensation reactions facilitated by coupling reagents, which is a standard approach in peptide chemistry and related fields. This methodology enables the formation of the amide bond while maintaining the integrity of both heterocyclic systems and the carboxylic acid functional group.

Reaction Scheme

A generalized reaction scheme for the synthesis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is presented below:

  • Activation of 5-methylfuran-2-carboxylic acid to form a reactive intermediate (acid chloride or activated ester)

  • Coupling of the activated intermediate with piperidine-2-carboxylic acid under controlled conditions

  • Purification to isolate the desired product

The synthesis requires careful control of reaction conditions, including temperature, solvent selection, and pH, to maximize yield and minimize side reactions. Protection and deprotection strategies may be necessary depending on the specific synthetic route chosen, particularly to prevent unwanted reactions at the carboxylic acid group of piperidine-2-carboxylic acid during the coupling step .

Biological and Pharmacological Applications

Hazard StatementsCodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementsDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a poison center or doctor if you feel unwell
P321Specific treatment (see supplemental first aid instructions)
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant

When handling this compound, standard laboratory safety equipment should be used, including chemical-resistant gloves, safety goggles, and appropriate laboratory attire. Work should be conducted in a well-ventilated area or under a fume hood to minimize respiratory exposure. Emergency response equipment such as eyewash stations and safety showers should be readily accessible .

SupplierCatalog NumberPurityPackage SizesStatus
AK Scientific3204AE95%500mg, 1gAvailable
Vulcan ChemistryVC2497417Not specifiedNot specifiedAvailable
NovachemistryNVC034089>97%Not specifiedAvailable (inquiry required)
Matrix Scientific (via Sigma-Aldrich)MAT047026800Not specifiedNot specifiedAvailable (inquiry required)
Cymit Quimica10-F028589Not specified50mg, 100mg, 250mg, 500mg, 1g, 5gDiscontinued

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